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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910 Get Quote

For Immediate Release

[City, State] – [Date] – The heterocyclic compound 4,5-Dibromopyridazin-3(2H)-one has

emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its

unique structural features, particularly the presence of two reactive bromine atoms, provide a

facile entry point for the synthesis of a diverse array of novel bioactive molecules with

significant therapeutic potential. Researchers and drug development professionals are

increasingly leveraging this scaffold to develop new treatments for a range of diseases,

including cancer, inflammation, and cardiovascular disorders.

Application Notes
4,5-Dibromopyridazin-3(2H)-one serves as a key intermediate in the synthesis of various

substituted pyridazinone derivatives. The bromine atoms at the 4 and 5 positions are amenable

to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-

Hartwig amination, allowing for the introduction of a wide range of substituents. This synthetic

flexibility is crucial for the exploration of structure-activity relationships (SAR) and the

optimization of lead compounds.

Key Therapeutic Areas:

Oncology: Derivatives of 4,5-Dibromopyridazin-3(2H)-one have shown promise as potent

anticancer agents. By modifying the substituents at the 4 and 5 positions, researchers have

developed compounds that exhibit significant inhibitory activity against key cancer-related
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enzymes like tyrosine kinases (e.g., VEGFR-2) and dual-specificity tyrosine-regulated

kinases (e.g., DYRK1A). These enzymes are often dysregulated in cancer and play a crucial

role in tumor growth, angiogenesis, and metastasis.

Anti-inflammatory Agents: The pyridazinone core is a known pharmacophore for anti-

inflammatory activity.[1][2][3] Derivatives synthesized from the 4,5-dibromo precursor can be

tailored to target enzymes involved in the inflammatory cascade, offering potential new

therapies for chronic inflammatory diseases.

Cardiovascular Diseases: The pyridazin-3(2H)-one scaffold is present in several compounds

with vasodilatory properties.[4][5] This has spurred interest in developing novel

cardiovascular agents from 4,5-Dibromopyridazin-3(2H)-one for the treatment of

hypertension and other related conditions.[4][6][7]

Enzyme Inhibition: Beyond cancer and inflammation, derivatives of this scaffold have been

explored as inhibitors of various other enzymes, demonstrating the broad applicability of this

chemical motif in drug discovery.[8]

Quantitative Data Summary
The following table summarizes the biological activities of various pyridazin-3(2H)-one

derivatives, highlighting the potential of this scaffold.
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Compound Class Target
Key Findings
(IC50/EC50)

Reference

Pyridazino[4,5-b]indol-

4-ones
DYRK1A Submicromolar IC50 [8]

6-(4-

carboxymethyloxyphe

nyl)-4,5-dihydro-

3(2H)-pyridazinone

amides

Vasodilator IC50 = 0.051 μM [4]

Diarylurea

Pyridazinones
VEGFR-2 Potent Inhibition [9]

4,5-dihydro-

3(2H)pyridazinones

Positive Inotropic

Effect

Higher efficacy than

digoxin
[6][7]

Thiazolo[4,5-

d]pyridazinones

Analgesic/Anti-

inflammatory

Superior to ketorolac

in some models
[1][2][3]

Pyrazole-based

Pyridazinones
VEGFR-2 IC50 = 8.93 nM [10]

Nicotinamide-based

Pyridazinones
VEGFR-2 IC50 = 60.83 nM [11]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below

are representative protocols for the synthesis and biological evaluation of derivatives of 4,5-
Dibromopyridazin-3(2H)-one.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling
This protocol describes a typical procedure for the synthesis of 4,5-diarylpyridazin-3(2H)-one

derivatives.

Materials:
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4,5-Dibromopyridazin-3(2H)-one

Arylboronic acid (2.2 equivalents)

Palladium catalyst (e.g., Pd(PPh3)4, 5-10 mol%)

Base (e.g., K2CO3 or K3PO4, 3 equivalents)

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a Schlenk flask under an inert atmosphere, add 4,5-Dibromopyridazin-3(2H)-one (1

equivalent), arylboronic acid (2.2 equivalents), palladium catalyst, and base.

Add the degassed solvent to the flask.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-

diarylpyridazin-3(2H)-one.

Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds

against the VEGFR-2 enzyme.

Materials:
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Recombinant human VEGFR-2 kinase

ATP

Poly(Glu, Tyr) 4:1 substrate

Synthesized inhibitor compounds

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

96-well plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

Prepare serial dilutions of the inhibitor compounds in DMSO.

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the inhibitor compound at

various concentrations.

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection reagent

according to the manufacturer's instructions.

Calculate the percentage of inhibition for each compound concentration and determine the

IC50 value by fitting the data to a dose-response curve.

Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
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Caption: Experimental workflow for the development of bioactive molecules.
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Caption: Structure-Activity Relationship (SAR) logic.
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Caption: Inhibition of the VEGFR-2 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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